molecular formula C16H19N3O2S B11154145 N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11154145
M. Wt: 317.4 g/mol
InChI Key: SEGOHQRBWHYHFM-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide is a complex organic compound that features a unique combination of an indole ring and a thiomorpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide typically involves the reaction of indole derivatives with thiomorpholine-based intermediates. One common method includes the condensation of 2-oxo-2-(thiomorpholin-4-yl)ethylamine with 1H-indole-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 317.4 g/mol
  • Structure : The compound features an indole moiety linked to a thiomorpholine ring and an acetamide functional group, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli~256 µg/mL
Staphylococcus aureus~128 µg/mL

Studies suggest that the presence of the thiomorpholine ring enhances the compound's ability to disrupt bacterial cell walls, leading to increased efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

Cell LineIC50 Value (µM)Mechanism of Action
MCF7 (Breast Cancer)15.72Induction of apoptosis via caspase activation
HepG2 (Liver Cancer)10.56PARP cleavage and caspase pathway involvement
HeLa (Cervical Cancer)20.00Cell cycle arrest and apoptosis induction

These findings indicate that this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease progression. Preliminary studies have shown that similar compounds can inhibit:

  • Acetylcholinesterase : Relevant in neurodegenerative diseases.

This inhibition could provide therapeutic benefits in conditions such as Alzheimer's disease, where enzyme dysregulation is a significant factor.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives, highlighting their potential in treating infections caused by resistant strains.
  • Cytotoxicity Assays : Research involving human cancer cell lines demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a need for further investigation into their mechanisms.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiomorpholine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl}-acetamide
  • 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide

Uniqueness

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide stands out due to its unique combination of an indole ring and a thiomorpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 304.41 g/mol
  • IUPAC Name : this compound

This compound features an indole ring system, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indole derivatives. For instance:

  • In vitro studies showed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.7 to 15.62 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Specific findings include:

  • Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

SubstituentEffect on Activity
Electron-withdrawing groupsEnhance antibacterial activity
LipophilicityCorrelates with increased potency against cancer cells

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that this compound had a comparable MIC to established antibiotics, suggesting potential for development as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In a separate investigation focused on cancer treatment, N-{1-[2-oxo-2-(thiomorpholin-4-y)ethyl]-1H-indol-4-y}acetamide was tested against several cancer cell lines. The results showed significant cytotoxicity, particularly in breast and lung cancer cells, with further exploration needed to elucidate the underlying mechanisms .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-(2-oxo-2-thiomorpholin-4-ylethyl)indol-4-yl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-12(20)17-14-3-2-4-15-13(14)5-6-19(15)11-16(21)18-7-9-22-10-8-18/h2-6H,7-11H2,1H3,(H,17,20)

InChI Key

SEGOHQRBWHYHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCSCC3

Origin of Product

United States

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